molecular formula C17H18Cl2N+ B1223743 Sertraline(1+)

Sertraline(1+)

Cat. No. B1223743
M. Wt: 307.2 g/mol
InChI Key: VGKDLMBJGBXTGI-SJCJKPOMSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Sertraline(1+) is an ammonium ion resulting from the protonation of the amino group of sertraline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a sertraline.

Scientific Research Applications

Pharmacokinetics and Metabolism

Sertraline, a naphthalenamine derivative primarily inhibits presynaptic reuptake of serotonin. It is absorbed slowly after oral administration and metabolized into N-desmethyl-sertraline, with varying plasma concentrations in patients. The metabolism also involves the formation of a ketone and an alcohol, primarily excreted renally. Its pharmacokinetics reveals minimal inhibitory effects on major cytochrome P450 enzymes, indicating few significant drug-drug interactions (Vane, Liston, & Markowitz, 2002).

Application in Anxiety Disorders

Originally developed for depression, sertraline has been extensively researched for anxiety disorders. Studies show its efficacy and tolerability in treating panic, obsessive-compulsive, social phobia, and post-traumatic stress disorders, with comparisons to other pharmacotherapies suggesting at least equivalent effectiveness (Hirschfeld, 2000).

Mitochondrial Dysfunction Induction

Sertraline has been associated with liver injury, potentially via mitochondrial dysfunction. It impairs mitochondrial oxidative phosphorylation and induces Ca(2+)-mediated mitochondrial permeability transition, leading to ATP depletion and cellular damage, highlighting a mechanism for sertraline-associated liver toxicity (Li et al., 2012).

Antileishmanial Properties

Remarkably, sertraline shows efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis (VL). It effectively reduces parasite loads in infected mice and suggests a potential role as a pharmacological tool for oral VL treatment (Palit & Ali, 2008).

Analytical Methodologies

Various analytical methods have been established for sertraline determination in pharmaceuticals, biological materials, and environmental samples. These methods, covering 1987-2008, are crucial for understanding sertraline's presence and impact in different contexts (Bosch, Sánchez, Rojas, & Ojeda, 2008).

Hepatic Cytochrome P450s Role in Cytotoxicity

Research indicates that cytochrome P450 enzymes play a role in sertraline-induced cytotoxicity. In HepG2 cells, sertraline caused DNA damage and cytotoxicity, which were mitigated in cells expressing specific CYPs, suggesting a complex interaction with hepatic enzymes (Chen et al., 2020).

Effects on Aquatic Species

Investigations into sertraline's environmental impact reveal effects on the behavior and physiology of aquatic species like crayfish, where exposure to sertraline altered aggression and potentially led to ecological consequences (Woodman et al., 2016).

properties

Product Name

Sertraline(1+)

Molecular Formula

C17H18Cl2N+

Molecular Weight

307.2 g/mol

IUPAC Name

[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylazanium

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/p+1/t12-,17-/m0/s1

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-O

Isomeric SMILES

C[NH2+][C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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